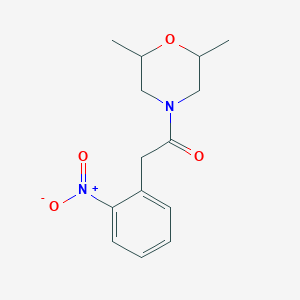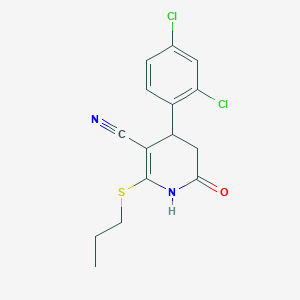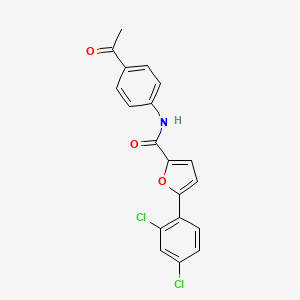
1-(2,6-DIMETHYLMORPHOLINO)-2-(2-NITROPHENYL)-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-DIMETHYLMORPHOLINO)-2-(2-NITROPHENYL)-1-ETHANONE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a morpholino group, a nitrophenyl group, and an ethanone backbone, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLMORPHOLINO)-2-(2-NITROPHENYL)-1-ETHANONE typically involves the reaction of 2,6-dimethylmorpholine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization.
化学反応の分析
Types of Reactions
1-(2,6-DIMETHYLMORPHOLINO)-2-(2-NITROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanone derivatives.
科学的研究の応用
1-(2,6-DIMETHYLMORPHOLINO)-2-(2-NITROPHENYL)-1-ETHANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,6-DIMETHYLMORPHOLINO)-2-(2-NITROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENYL)-1-ETHANONE
- 1-(2,6-DIMETHYLMORPHOLINO)-2-(2-CHLOROPHENYL)-1-ETHANONE
- 1-(2,6-DIMETHYLMORPHOLINO)-2-(2-METHOXYPHENYL)-1-ETHANONE
Uniqueness
1-(2,6-DIMETHYLMORPHOLINO)-2-(2-NITROPHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholino and nitrophenyl groups allows for diverse interactions and applications that are not possible with other similar compounds.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-8-15(9-11(2)20-10)14(17)7-12-5-3-4-6-13(12)16(18)19/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSKBCPNYHYFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![prop-2-enyl (E)-3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]prop-2-enoate](/img/structure/B5203081.png)

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![1-(4-BROMOBENZOYL)-3-[2-(2-PHENYLETHYNYL)PHENYL]THIOUREA](/img/structure/B5203094.png)
![2-(Propan-2-yloxy)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5203099.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)
![N~1~-[3-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE](/img/structure/B5203147.png)
![[5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-3,4-dihydro-1H-2,7-naphthyridin-2-yl]-thiophen-3-ylmethanone](/img/structure/B5203151.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![1-(4-Bromophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide](/img/structure/B5203162.png)
![N'-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide](/img/structure/B5203168.png)

